molecular formula C10H14N2O B13218047 2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13218047
M. Wt: 178.23 g/mol
InChI Key: OLPFLTRLVUNTCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-methylpyrrole with a suitable nitrile or amide under acidic or basic conditions to form the pyrrolo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrrolo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethyl-7-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-3-8-5-10(13)12-6-7(2)4-9(12)11-8/h5,7H,3-4,6H2,1-2H3

InChI Key

OLPFLTRLVUNTCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2CC(CC2=N1)C

Origin of Product

United States

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